Cas no 1448694-48-1 (1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride)

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride is a chemically synthesized organic compound featuring a pyrazole core substituted with a 1-methylpiperidin-4-yl group and an amine functionality, in its hydrochloride salt form. This structure imparts favorable solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound's piperidine moiety enhances its potential as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme inhibitors. Its hydrochloride form ensures improved handling and storage characteristics. The amine group offers versatility for further derivatization, enabling its use in the synthesis of more complex molecules. This compound is primarily utilized in research settings for drug discovery and development.
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride structure
1448694-48-1 structure
商品名:1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
CAS番号:1448694-48-1
MF:C9H17ClN4
メガワット:216.711080312729
MDL:MFCD30497942
CID:4600476
PubChem ID:89717616

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
    • MDL: MFCD30497942
    • インチ: 1S/C9H16N4.ClH/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13;/h6-7,9H,2-5,10H2,1H3;1H
    • InChIKey: XMGUIIZLNXINMQ-UHFFFAOYSA-N
    • ほほえんだ: NC1C=NN(C2CCN(C)CC2)C=1.Cl

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride セキュリティ情報

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M326513-50mg
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1
50mg
$ 230.00 2022-06-04
TRC
M326513-100mg
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1
100mg
$ 365.00 2022-06-04
Enamine
EN300-332786-5g
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
5g
$1070.0 2023-09-04
Aaron
AR01C128-500mg
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
500mg
$435.00 2025-02-09
1PlusChem
1P01C0TW-2.5g
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
2.5g
$853.00 2024-06-20
1PlusChem
1P01C0TW-5g
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
5g
$1385.00 2024-06-20
Aaron
AR01C128-5g
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
5g
$1497.00 2023-12-16
Aaron
AR01C128-10g
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
10g
$2397.00 2023-12-16
Aaron
AR01C128-1g
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
1g
$551.00 2025-02-09
1PlusChem
1P01C0TW-100mg
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
1448694-48-1 95%
100mg
$219.00 2024-06-20

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride 関連文献

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochlorideに関する追加情報

Comprehensive Overview of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1448694-48-1)

The compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1448694-48-1) is a chemically synthesized small molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazole core linked to a methylpiperidine moiety, makes it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for high-purity research chemicals like 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride has surged, driven by advancements in precision medicine and AI-driven drug design. This compound's molecular weight (248.75 g/mol for the free base) and solubility profile (water-soluble in hydrochloride form) make it suitable for various in vitro assays. Laboratories frequently search for its HPLC purity specifications, storage conditions (typically 2-8°C), and handling precautions – all critical parameters for reproducible experimental results.

The structural features of CAS 1448694-48-1 have sparked interest in neuropharmacology applications, with some studies suggesting potential interactions with dopamine receptors or serotonin transporters. However, it's crucial to note that current research remains in preclinical stages. The scientific community often queries about its stability data, metabolic pathways, and possible structure-activity relationships (SAR) when modified with different substituents – topics frequently discussed in medicinal chemistry forums.

From a synthetic chemistry perspective, the preparation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine HCl typically involves multi-step organic synthesis with careful control of reaction conditions and purification techniques. Process chemists emphasize the importance of optimizing yield and selectivity during the N-alkylation and amine protection/deprotection steps. Recent patent literature reveals growing interest in green chemistry approaches for similar compounds, reflecting the industry's shift toward sustainable manufacturing.

Analytical characterization of this compound requires advanced techniques including LC-MS, 1H/13C NMR, and elemental analysis. Quality control protocols often specify limits for residual solvents and heavy metal content, addressing growing regulatory concerns in pharmaceutical intermediates. The hydrochloride salt form (as opposed to free base) is generally preferred for improved crystallinity and handling properties – a practical consideration frequently overlooked in early-stage research.

Emerging applications in chemical biology have positioned 1448694-48-1 as a potential probe compound for studying enzyme mechanisms or protein-ligand interactions. Its logP value (estimated at 1.2-1.5) suggests moderate cell membrane permeability, making it suitable for certain cell-based assays. Researchers increasingly combine such compounds with cryo-EM or X-ray crystallography techniques to obtain structural insights at atomic resolution – a hot topic in structural biology circles.

The supply chain for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride has evolved with stricter GMP compliance requirements, particularly for batches intended for preclinical studies. Reputable suppliers now provide comprehensive certificates of analysis including chiral purity data (where applicable) and genotoxic impurity profiling. This aligns with the pharmaceutical industry's heightened focus on early-stage safety assessment and quality by design (QbD) principles.

In computational chemistry, the molecular descriptor profile of this compound makes it an interesting subject for QSAR modeling and virtual screening campaigns. The hydrogen bond donor/acceptor count and rotatable bonds suggest reasonable drug-likeness by Lipinski's rule standards. These computational approaches, combined with machine learning algorithms, are revolutionizing how researchers identify promising compounds – a trend reflected in numerous recent publications.

As the field of fragment-based drug discovery grows, the pyrazole-amine scaffold present in CAS 1448694-48-1 has attracted attention as a potential privileged structure for library design. Its moderate size (MW <300) and ability to form multiple molecular interactions make it suitable for hit-to-lead optimization programs. Many research groups are investigating similar cores for allosteric modulator development – an area showing promise in addressing challenging therapeutic targets.

Looking forward, the scientific community continues to explore novel derivatives of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, particularly focusing on bioisosteric replacements and prodrug strategies to optimize pharmacokinetic properties. The compound's journey from chemical inventory to potential pharmacological tool exemplifies the complex, interdisciplinary nature of modern drug discovery – a process increasingly dependent on both high-throughput experimentation and computational prediction tools.

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